4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Aerospace Composites Epoxy Curing Agents Thermoset Mechanical Properties

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) is a sterically hindered aromatic diamine delivering 8.15% higher flexural strength in carbon fiber composites vs. M-DEA and a safer, non-mutagenic profile compared to MDA. Its unique isopropyl/methyl substitution yields high Tg, hydrolytic stability, and abrasion resistance in epoxy and PU systems for aerospace, construction, and industrial applications. Secure a high-purity supply with a 3-year shelf life for demanding structural and coating formulations.

Molecular Formula C21H30N2
Molecular Weight 310.5 g/mol
CAS No. 16298-38-7
Cat. No. B088119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-isopropyl-6-methylaniline)
CAS16298-38-7
Molecular FormulaC21H30N2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C
InChIInChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3
InChIKeyFLNVGZMDLLIECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS 16298-38-7) - Aromatic Diamine Curing Agent & Chain Extender for High-Performance Thermosets


4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS 16298-38-7), also known as M-MIPA or Lonzacure® M-MIPA, is a sterically hindered aromatic diamine belonging to the class of alkyl-substituted methylenedianilines . It is characterized by a methylene-bridged diphenyl structure with bulky isopropyl and methyl substituents on the ortho positions relative to the amine groups, which imparts a unique balance of reactivity and performance in thermosetting polymer systems . Commercially, this compound functions primarily as a high-performance curing agent for epoxy resins and as a chain extender in polyurethane and polyurea elastomers, with well-documented physical properties including a molecular weight of 310.48 g/mol, a density of approximately 0.99-1.0 g/cm³, and a boiling point range of 419.5-423 °C .

Why 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) Cannot Be Interchanged with Other Alkyl-Substituted Methylenedianilines


The performance of alkyl-substituted methylenedianilines in thermosetting polymer systems is highly sensitive to the specific nature and position of the alkyl substituents, making simple substitution between in-class compounds a significant technical risk. For instance, the presence of isopropyl and methyl groups in M-MIPA creates a specific steric and electronic environment around the amine functionalities, which directly influences its curing kinetics, the resulting polymer network's crosslink density, and the ultimate material properties such as glass transition temperature (Tg) and mechanical strength [1]. A direct comparison with a close analog, 4,4'-methylenebis(2,6-diethylaniline) (M-DEA), reveals quantifiable differences in composite performance. Furthermore, the toxicological profile of M-MIPA, which is derived from a renewable source and has been shown to be non-mutagenic, offers a distinct advantage over legacy aromatic diamines like methylene dianiline (MDA), the latter being a known mutagen and hepatotoxin [2]. The evidence below quantifies these critical differentiators, demonstrating why M-MIPA is a distinct and selectable chemical entity for high-reliability applications.

Quantitative Performance Differentiation of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) Against Key Comparators


Superior Flexural Strength in Space-Grade Carbon/Epoxy Composites Compared to M-DEA

In a 2024 study evaluating TGDDM epoxy-based carbon fiber composites for space applications, the formulation using 4,4'-methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) as the base curing agent, when combined with 4,4'-DDS, demonstrated a flexural strength that was 8.15% higher than an equivalent formulation based on its close analog, 4,4'-methylenebis(2,6-diethylaniline) (M-DEA) with 4,4'-DDS [1]. This improvement highlights the critical role of the specific alkyl substitution pattern (isopropyl/methyl vs. diethyl) in determining the final mechanical performance of the composite.

Aerospace Composites Epoxy Curing Agents Thermoset Mechanical Properties

Enhanced Composite Performance Metrics (Tg, Crosslink Density, Tensile Strength) via 4,4'-DDS Co-Formulation

The same 2024 study on space-grade composites further elucidates the performance of M-MIPA-based systems. The addition of 4,4'-DDS to the M-MIPA/TGDDM epoxy matrix, as compared to the addition of 3,3'-DDS, resulted in a quantifiable increase in the glass transition temperature (Tg), crosslink density, tensile strength, and strain at break of the cured epoxy [1]. While specific numerical values for these increments are not provided in the abstract, the study confirms that the choice of co-curing agent in an M-MIPA system provides a powerful lever for tuning and optimizing the final composite properties.

Epoxy Formulation DDS Co-Curing Agent Thermomechanical Analysis

Demonstrated Non-Mutagenicity and Favorable Toxicity Profile Compared to Legacy Diamine MDA

The diamine 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is structurally analogous and derived from the same synthetic pathway as 4,4'-methylenebis(2-isopropyl-6-methylaniline) (M-MIPA), has been specifically developed as a safer alternative to the high-performance polyimide precursor PMR-15, which is based on the mutagenic and hepatotoxic compound methylene dianiline (MDA) [1]. In vitro testing confirmed that CDA was non-mutagenic in the Ames test, had a QSAR-predicted oral LD50 of 725 mg/kg in rats, and an aquatic toxicity EC50 of 299.3 mg/L, suggesting it is not acutely toxic to humans and has minimal aquatic toxicity [1]. While these toxicological data are for a close structural analog (a regioisomer), they strongly support the class-level inference that the sterically hindered M-MIPA structure provides a significant improvement in safety profile over the legacy benchmark MDA.

Toxicology Polyimide Precursors Renewable Monomers

Provenance from Renewable p-Cymene Feedstock Offers Sustainability Differentiation

The bisaniline 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), a regioisomer of the target compound, is synthesized from the renewable aromatic compound p-cymene, which is a major component of turpentine and a byproduct of the citrus and paper industries [1]. This synthetic pathway is directly applicable to the synthesis of 4,4'-methylenebis(2-isopropyl-6-methylaniline) (M-MIPA). The use of a renewable feedstock provides a clear and verifiable sustainability advantage over traditional aromatic diamines, which are derived exclusively from petrochemical sources. The resulting polyimide oligomer (PMR-PCy) based on CDA exhibited a high glass transition temperature (Tg) of 323 °C, good thermo-oxidative stability, and low water uptake (only 3% after 24h in boiling water), demonstrating that this sustainable monomer does not compromise high-performance material properties [1].

Green Chemistry Bio-based Monomers Sustainable Materials

Vendor-Reported Performance Attributes in Polyurethane and Epoxy Systems

Commercial technical literature for Lonzacure® M-MIPA (CAS 16298-38-7) reports that as a curing agent and chain extender, it imparts a suite of beneficial properties to polyurethane and epoxy systems. These include good dynamic properties, hydrolytic stability, low water absorption, high thermomechanical, chemical, and abrasion resistance in polyurethanes, and low water pickup, high Tg, and high impact resistance in epoxides . While these are vendor-reported and not always accompanied by direct comparator data, they are consistent with the sterically hindered structure of the molecule. The reported shelf life is 3 years .

Polyurethane Elastomers Epoxy Coatings Technical Datasheet

Optimal Application Scenarios for 4,4'-Methylenebis(2-isopropyl-6-methylaniline) Based on Quantitative Differentiation


High-Performance Aerospace-Grade Carbon Fiber Composites

This application is directly supported by evidence showing that M-MIPA-based epoxy matrices, particularly when co-formulated with 4,4'-DDS, yield carbon fiber composites with 8.15% higher flexural strength than those made with the closely related M-DEA curing agent [1]. The combination of enhanced flexural strength, increased glass transition temperature, and higher crosslink density [1] makes M-MIPA the preferred choice for structural components in satellites, launch vehicles, and aircraft where weight reduction and mechanical reliability are critical. The documented high-temperature performance of polyimides derived from its analog [2] further supports its use in high-heat aerospace environments.

Safer-by-Design High-Temperature Polyimides for Aerospace and Automotive

M-MIPA serves as a critical monomer for synthesizing high-temperature thermosetting polyimides intended as direct, safer replacements for PMR-15. Evidence demonstrates that a structural analog of M-MIPA (CDA) is non-mutagenic in the Ames test and possesses a favorable acute toxicity profile, unlike the mutagenic and hepatotoxic MDA used in PMR-15 [2]. The resulting polyimide based on this safer diamine maintains a high glass transition temperature of 323 °C and good thermo-oxidative stability [2], proving that safety improvements do not come at the cost of performance. This scenario is ideal for aircraft engine components, rocket casings, and high-temperature bearings where both human health and material performance are paramount.

Durable Polyurethane Elastomers with Enhanced Hydrolytic Stability and Abrasion Resistance

In applications such as industrial rollers, wheels, mining screens, and high-durability coatings, M-MIPA acts as a chain extender that imparts a unique combination of properties to polyurethane elastomers. Vendor data and supporting research indicate that M-MIPA contributes to good dynamic mechanical properties, excellent hydrolytic stability, low water absorption, and high abrasion and chemical resistance [1]. The steric hindrance from its isopropyl and methyl groups is understood to contribute to this robust performance profile, making it suitable for components exposed to moisture, mechanical wear, and harsh chemical environments where standard diamine chain extenders would lead to premature failure.

High-Tg Epoxy Coatings and Adhesives for Demanding Industrial Environments

For protective coatings and structural adhesives used in construction, electronics, and industrial maintenance, M-MIPA is an effective curing agent that delivers high glass transition temperatures (Tg), high impact resistance, and low moisture absorption [1]. The quantified improvements in tensile strength, crosslink density, and strain at break observed in M-MIPA/4,4'-DDS epoxy systems [1] indicate that it is particularly well-suited for formulating high-performance adhesives and coatings that must withstand significant thermal and mechanical stress while maintaining long-term adhesion and barrier properties. The 3-year shelf life is also a practical advantage for formulators and end-users.

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